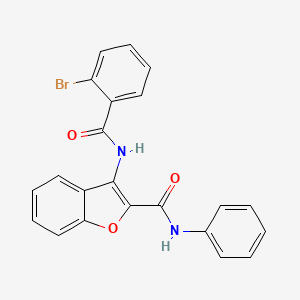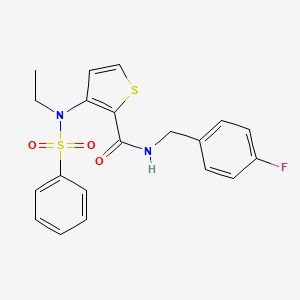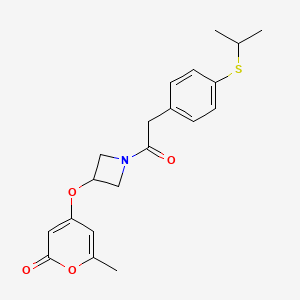
4-((1-(2-(4-(异丙基硫)苯基)乙酰基)氮杂环丁烷-3-基)氧基)-6-甲基-2H-吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound characterized by its unique structural components. This compound belongs to a class of molecules known as azetidinones, which are often studied for their diverse biological activities and potential therapeutic applications.
科学研究应用
4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has garnered significant interest in various fields of scientific research:
Chemistry: Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and fine chemicals, offering potential applications in various industrial processes.
准备方法
Synthetic routes and reaction conditions: One common approach to synthesizing this compound involves the reaction between 4-(isopropylthio)benzoic acid and 3-chloro-1-(2-(4-(isopropylthio)phenyl)acetyl)azetidine, followed by cyclization to form the 2H-pyran-2-one ring. The reaction typically requires the use of a base, such as triethylamine, and is conducted under an inert atmosphere, such as nitrogen.
Industrial production methods: In industrial settings, the synthesis of 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is often scaled up using batch or continuous flow processes. These methods optimize reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Advanced techniques like automated synthesis platforms may be employed to achieve consistent production.
化学反应分析
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromic acid, to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where various nucleophiles, such as amines or thiols, can replace the leaving group.
Common reagents and conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or neutral conditions
Major products formed from these reactions:
Sulfoxide or sulfone derivatives from oxidation
Alcohol derivatives from reduction
Various substituted azetidinone derivatives from nucleophilic substitution
作用机制
The mechanism by which 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects typically involves interactions with specific molecular targets and pathways. For instance:
Molecular targets: Enzymes, receptors, or proteins that play a role in the biological activity of the compound.
Pathways involved: Depending on its specific application, the compound may influence signaling pathways, metabolic processes, or gene expression.
相似化合物的比较
When compared to similar compounds, 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its unique structural features and reactivity. Similar compounds:
Azetidinones: Known for their four-membered ring structure and diverse biological activities.
Pyran-2-ones: Characterized by a six-membered ring containing oxygen, often with various substituents that modify their chemical and biological properties.
The uniqueness of 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lies
属性
IUPAC Name |
6-methyl-4-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13(2)26-18-6-4-15(5-7-18)9-19(22)21-11-17(12-21)25-16-8-14(3)24-20(23)10-16/h4-8,10,13,17H,9,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJVOBCAODROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)
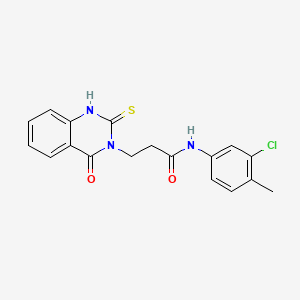

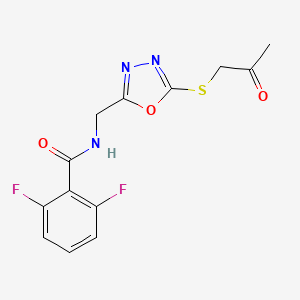
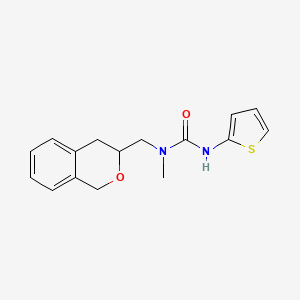
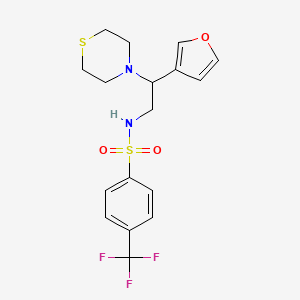
![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
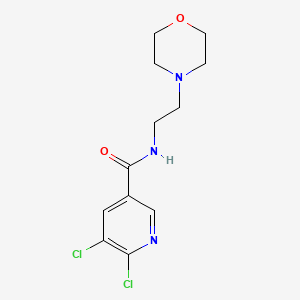
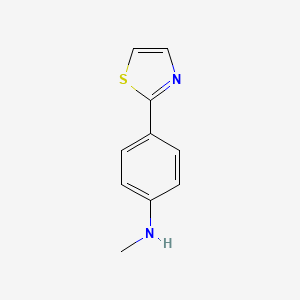
![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
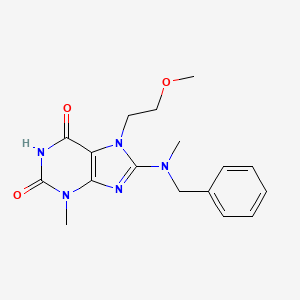
![2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2367962.png)
